molecular formula C13H6Cl3N B3246570 3,6,9-Trichloroacridine CAS No. 17870-89-2

3,6,9-Trichloroacridine

Cat. No.: B3246570
CAS No.: 17870-89-2
M. Wt: 282.5 g/mol
InChI Key: WXKPYOJTYOIQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,9-Trichloroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad spectrum of biological activities and industrial applications. The molecular formula of this compound is C13H6Cl3N, and it is characterized by the presence of three chlorine atoms at positions 3, 6, and 9 on the acridine ring .

Chemical Reactions Analysis

3,6,9-Trichloroacridine undergoes various chemical reactions, including:

Scientific Research Applications

3,6,9-Trichloroacridine has several scientific research applications:

Comparison with Similar Compounds

3,6,9-Trichloroacridine can be compared with other acridine derivatives such as:

These compounds share the acridine core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of acridine derivatives in various applications .

Properties

IUPAC Name

3,6,9-trichloroacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3N/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKPYOJTYOIQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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